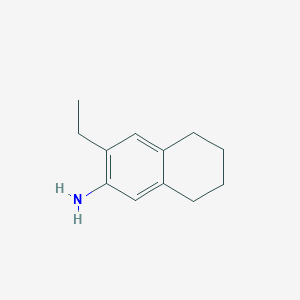

3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Descripción

3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene derivative featuring a partially hydrogenated naphthalene core (positions 5–8 saturated) with an ethyl group at position 3 and a primary amine at position 2. This structure positions it within a broader class of bioactive amines, where substituent type and position significantly influence physicochemical and pharmacological properties.

Propiedades

Fórmula molecular |

C12H17N |

|---|---|

Peso molecular |

175.27 g/mol |

Nombre IUPAC |

3-ethyl-5,6,7,8-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C12H17N/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h7-8H,2-6,13H2,1H3 |

Clave InChI |

WROUPSMYBDCHCQ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C2CCCCC2=C1)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-nitro, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine may involve the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This method allows for the efficient and scalable production of the compound, with the reaction conditions optimized for maximum yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding naphthylamine oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

Oxidation: Naphthylamine oxide.

Reduction: Various amine derivatives.

Substitution: Substituted tetrahydronaphthylamines.

Aplicaciones Científicas De Investigación

3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Type

The table below compares substituent patterns and key properties of tetrahydronaphthalen-2-amine derivatives:

Key Observations:

- Substituent Position : The ethyl group at C3 in the target compound is distinct from C4 (cyclohexyl in 5l) or C6 (methyl in ) substituents in analogs. Positional differences alter steric and electronic interactions, impacting receptor binding or solubility.

- Amine Substitution : The primary amine (NH₂) in the target contrasts with dimethyl (5l) or diphenyl () amines, which may reduce polarity and affect bioavailability.

Spectral Data

- NMR : Primary amines typically show NH₂ peaks at δ 1.5–3.0 ppm (¹H) and δ 30–50 ppm (¹³C). Ethyl groups exhibit triplet signals (e.g., δ 1.2–1.4 ppm for CH₃).

- IR : NH₂ stretching (~3260 cm⁻¹) and aliphatic C-H (~2980 cm⁻¹) are expected, as seen in analogs like 13c () .

Receptor Affinity

- 5l () : Demonstrated high affinity for serotonin receptors (5-HT₁A/₂A), attributed to the cyclohexyl group enhancing lipophilicity .

- Compound 12 () : A phthalide derivative with antitumor activity (IC₅₀ = 0.338 μM against SMMC7721 cells) and antibacterial effects (MIC = 6.25 μg/mL) .

Physicochemical Properties

Actividad Biológica

3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine belongs to the class of tetrahydronaphthalene derivatives. The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functional group modifications. Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of tetrahydronaphthalene derivatives.

Antimicrobial Properties

One significant area of research has focused on the antimicrobial properties of tetrahydronaphthalene derivatives. A study highlighted that a new class of ATP synthase inhibitors, including compounds related to 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine, demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M.tb). These compounds exhibited minimum inhibitory concentrations (MIC) as low as 1 μg/mL in vitro, showcasing their potential as novel treatments for drug-resistant tuberculosis .

Receptor Interactions

The compound has also been investigated for its interactions with various receptors. Research indicates that modifications in the tetrahydronaphthalene structure can significantly affect its affinity and selectivity for dopamine receptors. For instance, derivatives with specific N-heterocyclic substitutions showed enhanced binding affinity to dopamine D3 receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Case Studies

Several case studies have illustrated the therapeutic potential of tetrahydronaphthalene derivatives:

- Tuberculosis Treatment : A study demonstrated that specific tetrahydronaphthalene amides effectively inhibited M.tb growth in vitro and showed promising pharmacokinetic profiles compared to existing treatments like bedaquiline .

- Neuropharmacology : Another investigation into receptor binding revealed that certain analogs exhibited selective agonist activity at alpha-2 adrenergic receptors, indicating potential applications in treating conditions related to neurotransmitter imbalances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.